molecular formula C12H14N2O B3223839 1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 1225586-54-8

1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B3223839
CAS No.: 1225586-54-8
M. Wt: 202.25 g/mol
InChI Key: UUYIKVHZNWYIGU-UHFFFAOYSA-N
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Description

1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a pyrrolopyridine derivative featuring a propyl substituent at the 1-position of the pyrrolo[2,3-c]pyridine core and an acetyl group at the 3-position. This compound is part of a broader class of nitrogen-containing heterocycles, which are critical intermediates in medicinal chemistry and drug discovery due to their structural resemblance to purine bases and their ability to modulate biological targets .

Properties

IUPAC Name

1-(1-propylpyrrolo[2,3-c]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-6-14-8-11(9(2)15)10-4-5-13-7-12(10)14/h4-5,7-8H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYIKVHZNWYIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=C1C=NC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227920
Record name 1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225586-54-8
Record name 1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225586-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrrolopyridine derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • Boiling Point : Approximately 368.1 °C
  • Density : 1.12 g/cm³ (predicted)
  • pKa : 7.09 (predicted)

Structural Characteristics

The compound features a pyrrolo[2,3-c]pyridine moiety with a propyl group attached to the nitrogen atom in the pyrrole ring and an ethanone functional group, which contributes to its reactivity and potential biological activity .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests that it may exhibit pharmacological properties that can be harnessed for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures may possess anticancer properties. For instance, derivatives of pyrrolo[2,3-c]pyridine have shown promise in inhibiting tumor growth in various cancer cell lines . Further studies on this compound could elucidate its specific mechanisms of action and efficacy.

Neuropharmacology

The compound's unique structure may also make it a candidate for neuropharmacological studies. Pyrrolidine derivatives are known to interact with neurotransmitter systems, potentially influencing cognitive functions and mood disorders.

Case Study: Dopamine Receptor Modulation

Preliminary studies suggest that similar compounds can act as modulators of dopamine receptors, which are critical in treating conditions like schizophrenia and Parkinson's disease . Investigating the effects of this compound on these receptors could lead to novel therapeutic strategies.

Materials Science

Beyond biological applications, this compound may have utility in materials science due to its unique chemical structure.

Case Study: Organic Electronics

Research into organic semiconductors has identified pyrrole-based compounds as promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be explored for enhancing the efficiency of these materials .

Mechanism of Action

The mechanism of action of 1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Key Physicochemical Properties

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.25 g/mol

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone with structurally related pyrrolopyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes References
1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone None (parent compound) C₉H₈N₂O 160.17 Not reported Marketed as a pharmaceutical intermediate
1-(1-Ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Ethyl at 1-position C₁₁H₁₂N₂O 188.23 Not reported High-cost specialty chemical (~€797/g)
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Isopropyl at 1-position C₁₂H₁₄N₂O 202.25 Not reported Used in kinase inhibitor research
1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Bromo at 5-position C₉H₇BrN₂O 239.07 Not reported Discontinued due to synthesis challenges
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Bromo-ethanone at 3-position C₉H₇BrN₂O 239.07 280–282 Precursor for cross-coupling reactions

Key Observations :

  • Alkyl Chain Length : Propyl and isopropyl derivatives exhibit higher molecular weights and hydrophobicity compared to methyl or ethyl analogs, which may improve pharmacokinetic properties .
  • Halogenation : Brominated derivatives (e.g., 5-bromo or 2-bromo analogs) are often used as intermediates in Suzuki-Miyaura coupling but face stability issues under prolonged storage .

Market and Industrial Relevance

  • The global market for pyrrolopyridine derivatives is projected to grow at a CAGR of 6.2% (2020–2025), driven by demand for kinase inhibitors and antiviral agents .
  • Propyl and ethyl derivatives are niche products, with prices exceeding €500/g due to low production volumes and complex purification steps .

Biological Activity

1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C12H14N2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesia and sedative effects. This article explores the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolopyridine Core : This is achieved through cyclization reactions involving pyrrole and pyridine derivatives.
  • Introduction of the Propyl Group : Alkylation reactions using propyl halides under basic conditions are employed.
  • Acylation : The final step involves acylating the pyrrolopyridine core with ethanoyl chloride in the presence of a base such as triethylamine.

These methods can be optimized for industrial production to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, modulating their function.
  • Receptor Interaction : It interacts with cellular receptors, influencing signaling pathways and cellular responses. This mechanism is critical for its potential therapeutic effects .

Biological Activity

Research has indicated that this compound exhibits notable biological activities:

Analgesic and Sedative Effects

A study investigating derivatives of pyrrolo[3,4-c]pyridine reported that certain compounds demonstrated significant analgesic properties in “hot plate” and “writhing” tests, outperforming traditional analgesics like aspirin and morphine in some cases . The results are summarized in the following table:

CompoundDose (mg/kg)Prolongation (%)Duration of Anesthesia ± SEM (min)
Control051.5 ± 11.2
937.5157.1132.4 ± 27.8
18.7596.5101.2 ± 28.4
9.37534.869.4 ± 12
1150140.8124 ± 16.2
2516.1150.8 ± 14.2
12.536.370.2 ± 24

The study highlighted that compounds with similar structural features exhibited varying degrees of analgesic activity, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Case Studies

In a broader context, research on pyrrolopyridine derivatives has revealed their potential as therapeutic agents across various conditions:

  • Antimicrobial Activity : Certain derivatives have shown promising antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating their potential role in treating infections where conventional antibiotics fail .
  • CNS Activities : The sedative effects observed in animal models suggest that these compounds may also have implications for treating anxiety or sleep disorders .

Q & A

Q. What are the structural characteristics of 1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, and how do they influence its chemical reactivity?

The compound features a fused pyrrolo[2,3-c]pyridine core with a propyl group at the 1-position and an acetyl group at the 3-position. The nitrogen-rich heterocyclic system enables π-π stacking and hydrogen-bonding interactions, critical for binding biological targets like kinases or tubulin. The propyl chain enhances lipophilicity, influencing membrane permeability, while the acetyl group serves as a reactive site for derivatization (e.g., nucleophilic substitution or condensation reactions) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and ring fusion (e.g., aromatic protons at δ 6.5–8.5 ppm and acetyl carbonyl signals at δ 190–210 ppm) .
  • IR Spectroscopy : Detection of C=O stretching (~1650–1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., exact mass 201.1003 for C₁₂H₁₃N₂O⁺) .

Q. What are the standard synthetic routes for this compound?

A common approach involves:

  • Palladium-Catalyzed Cross-Coupling : Using 3-bromo-pyrrolo[2,3-c]pyridine intermediates and propyl boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C) .
  • Acetylation : Post-coupling acetylation with acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

SAR strategies include:

  • Substituent Modulation : Replacing the propyl group with bulkier alkyl chains (e.g., trifluoromethyl) to enhance target affinity or metabolic stability .
  • Electron-Withdrawing Groups : Introducing halogens (Cl, Br) at the pyridine ring to improve π-stacking with hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Swapping the acetyl group with carboxamide or sulfonamide to alter solubility and pharmacokinetics .

Q. What experimental design considerations are critical for evaluating its antitumor activity in vivo?

  • Xenograft Models : Use BRAF V600E-mutant tumor lines (e.g., A375 melanoma) to assess tumor regression, with dosing regimens optimized for bioavailability (e.g., 50 mg/kg, oral, daily) .
  • Pharmacodynamic Markers : Monitor ERK phosphorylation or tubulin polymerization inhibition in tumor tissue via Western blot or immunofluorescence .
  • Control Groups : Include vehicle-treated cohorts and reference inhibitors (e.g., vemurafenib for BRAF-mutant models) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Mitigation strategies:

  • Standardized Protocols : Use uniform cell lines (e.g., HEK293 for kinase profiling) and validated antibodies .
  • Dose-Response Curves : Generate IC₅₀ values across multiple replicates to confirm potency trends .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile activity differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Reactant of Route 2
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1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

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